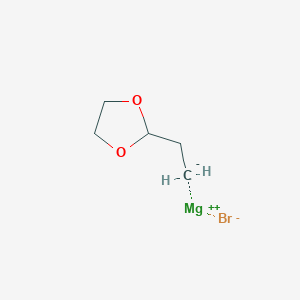

2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF

概要

説明

2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is a potent chemical compound with a concentration of 0.50 M in 2-MeTHF. It has a CAS Number of 37610-80-3 and a molecular weight of 205.33 . This versatile material holds immense potential in scientific research, allowing for diverse applications and groundbreaking discoveries.

Molecular Structure Analysis

The molecular formula of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is C5H9BrMgO2 . The InChI Code is 1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q;;+1/p-1 .Chemical Reactions Analysis

As a Grignard reagent, 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide can be used to prepare other compounds. For instance, it can be used to prepare 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38, wherein SN-38 is 7-ethyl-10-hydroxy camptothecin .It is shipped at room temperature and is in a solution form .

科学的研究の応用

Ethidium Bromide-Degrading Bacteria

Research focusing on the identification and characterization of bacteria capable of degrading ethidium bromide, a well-known carcinogenic and mutagenic agent commonly used in gel electrophoresis, has significant implications for bioremediation and waste treatment in laboratory settings. This study presents an alternative biological method for the disposal of hazardous laboratory waste, potentially reducing the reliance on chemical treatments that may further deteriorate soil and water quality (Gandhi, Kesari, & Kumar, 2022).

2-Methyloxolane as a Sustainable Solvent

The exploration of 2-methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products and food ingredients offers a viable alternative to conventional petroleum-based solvents. This research not only addresses the environmental and economic aspects but also the detailed toxicological profile and extraction efficiency of 2-MeOx compared to hexane, emphasizing the importance of sustainable and green chemistry in industrial applications (Rapinel et al., 2020).

Downstream Processing of Biologically Produced Chemicals

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the economic and technical challenges associated with the separation of these diols from fermentation broth. This research underscores the need for more efficient separation technologies that could enhance yield, purity, and reduce energy consumption, thereby supporting the sustainable production of bio-based chemicals (Xiu & Zeng, 2008).

Superparamagnetic Agents in MRI

The use of superparamagnetic agents in magnetic resonance imaging (MRI) demonstrates the evolving landscape of medical imaging technologies. These agents, consisting of iron oxide nanoparticles, significantly enhance the contrast in MRI scans and have various clinical applications, including imaging of the gastrointestinal tract, liver, spleen, and lymph nodes. This review highlights the physicochemical characteristics and clinical applications of superparamagnetic agents, pointing to their importance in improving diagnostic imaging (Bonnemain, 1998).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is various carbonyl compounds . This compound is a Grignard reagent, which are known for their strong nucleophilic properties and ability to form carbon-carbon bonds .

Mode of Action

As a Grignard reagent, 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide interacts with carbonyl compounds through a nucleophilic addition reaction . The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The interaction of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide with carbonyl compounds can lead to the formation of various organic functional groups such as alcohols, ethers, and amines . This makes it a versatile tool in organic synthesis .

Result of Action

The result of the action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is the formation of new organic compounds. For example, it can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 .

生化学分析

Biochemical Properties

2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is often used as a Grignard reagent . It can react with various carbonyl compounds to form organic functional groups such as alcohols, ethers, and amines, and is widely used in organic synthesis

Molecular Mechanism

The molecular mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is not well understood at this time. Its role as a Grignard reagent suggests that it may participate in a variety of chemical reactions, potentially influencing enzyme activity and gene expression

特性

IUPAC Name |

magnesium;2-ethyl-1,3-dioxolane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKSXYWNPQQRGO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1OCCO1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

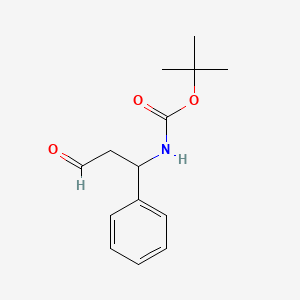

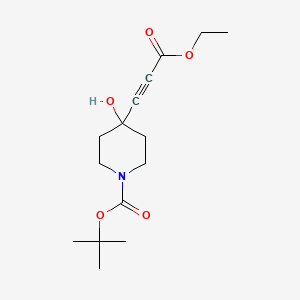

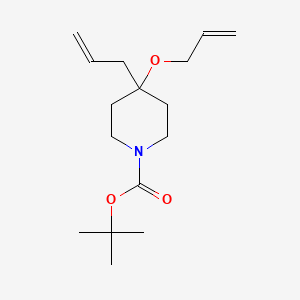

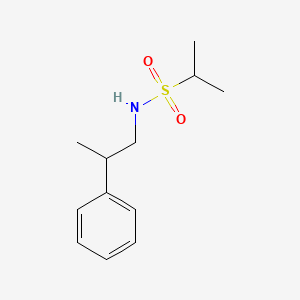

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)

![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)